molecular formula C23H28ClN3O4 B11007913 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(piperidin-1-ylmethyl)-4H-pyran-4-one

5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(piperidin-1-ylmethyl)-4H-pyran-4-one

Cat. No.: B11007913
M. Wt: 445.9 g/mol
InChI Key: CPZMVENXQVJIFS-UHFFFAOYSA-N
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Description

The compound 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(piperidin-1-ylmethyl)-4H-pyran-4-one is a complex organic molecule that features a piperazine ring, a piperidine ring, and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(piperidin-1-ylmethyl)-4H-pyran-4-one typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by their incorporation into the pyranone structure. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(piperidin-1-ylmethyl)-4H-pyran-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(piperidin-1-ylmethyl)-4H-pyran-4-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(piperidin-1-ylmethyl)-4H-pyran-4-one involves its interaction with molecular targets such as receptors or enzymes. The piperazine and piperidine rings are known to interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(piperidin-1-ylmethyl)-4H-pyran-4-one lies in its combination of piperazine, piperidine, and pyranone structures, which may confer unique biological and chemical properties not found in similar compounds.

Properties

Molecular Formula

C23H28ClN3O4

Molecular Weight

445.9 g/mol

IUPAC Name

5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]-2-(piperidin-1-ylmethyl)pyran-4-one

InChI

InChI=1S/C23H28ClN3O4/c24-18-5-4-6-19(13-18)26-9-11-27(12-10-26)23(29)17-31-22-16-30-20(14-21(22)28)15-25-7-2-1-3-8-25/h4-6,13-14,16H,1-3,7-12,15,17H2

InChI Key

CPZMVENXQVJIFS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=O)C(=CO2)OCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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